molecular formula C20H16F2N4O3S B2801570 N-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251692-95-1

N-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

Cat. No.: B2801570
CAS No.: 1251692-95-1
M. Wt: 430.43
InChI Key: XYKKHVBBNSIYJJ-UHFFFAOYSA-N
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Description

The compound N-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide features a pyrido[2,3-e][1,2,4]thiadiazine core substituted with two 4-fluorophenyl groups and an acetamide moiety. This structural framework is common in medicinal chemistry, where fluorinated aromatic systems and sulfone groups are leveraged for their electronic and metabolic stability properties.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O3S/c21-14-3-7-16(8-4-14)24-19(27)12-25-13-26(17-9-5-15(22)6-10-17)20-18(30(25,28)29)2-1-11-23-20/h1-11H,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKKHVBBNSIYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(S(=O)(=O)C2=C(N1C3=CC=C(C=C3)F)N=CC=C2)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomerism: Fluorophenyl Substitution

A positional isomer, N-(2-fluorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide , differs only in the fluorine position on the acetamide-linked phenyl ring (2-fluorophenyl vs. 4-fluorophenyl). The 4-fluorophenyl group in the target compound may confer better planarity and π-stacking interactions in biological systems compared to the ortho-substituted analog, which could introduce steric hindrance .

Table 1: Impact of Fluorophenyl Substitution
Property Target Compound (4-Fluorophenyl) Isomer (2-Fluorophenyl)
Planarity Higher (para-substitution) Reduced (ortho-subst.)
Steric Effects Minimal Moderate
Electronic Effects Strong electron-withdrawing Similar

Core Heterocycle Variations

Thiadiazole vs. Thiadiazine Derivatives

The compound N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () replaces the pyrido-thiadiazine core with a 4,5-dihydro-1,3,4-thiadiazole ring. Key differences include:

  • Crystallography: The thiadiazole derivative crystallizes in a monoclinic system (space group P2₁/c) with distinct hydrogen-bonding networks (N–H···O and C–H···O), forming a 3D lattice . In contrast, the target compound’s sulfone group may promote stronger dipole interactions.
Table 2: Core Heterocycle Comparison
Property Target Compound (Pyrido-Thiadiazine) Thiadiazole Derivative
Ring Saturation Partially unsaturated Dihydro (saturated)
Hydrogen Bonding Sulfone-enhanced N–H···O, C–H···O
Space Group Not reported P2₁/c

Functional Group Modifications

Trifluoroacetyl and Styryl Substituents

Compounds like (E)-N-[5-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl]acetamide () introduce a trifluoroacetyl group and styryl chain. These modifications increase molecular weight and hydrophobicity, likely altering pharmacokinetic profiles. The trifluoroacetyl group’s strong electron-withdrawing nature may enhance metabolic stability but reduce solubility compared to the target compound’s sulfone group .

Table 3: Functional Group Effects
Group Target Compound (Sulfone) Trifluoroacetyl Derivative
Electron Effects Moderate withdrawal Strong withdrawal
Solubility Moderate (polar) Low (hydrophobic)
Metabolic Stability High Very high

Complex Heterocyclic Systems

The chromen-pyrazolo[3,4-d]pyrimidine derivative in incorporates a larger fused-ring system. However, extended π-systems in chromen derivatives may improve binding to aromatic-rich biological targets .

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